6-(1-Tosylpiperidin-2-yl)quinoline
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Overview
Description
6-(1-Tosylpiperidin-2-yl)quinoline is a heterocyclic compound that combines a quinoline moiety with a piperidine ring substituted with a tosyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The quinoline structure is known for its presence in various biologically active molecules, while the piperidine ring is a common motif in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Tosylpiperidin-2-yl)quinoline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Tosylation: The piperidine ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Quinoline Attachment: The quinoline moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(1-Tosylpiperidin-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline or piperidine rings.
Reduction: Reduced forms of the quinoline or piperidine rings.
Substitution: Substituted quinoline or piperidine derivatives.
Scientific Research Applications
6-(1-Tosylpiperidin-2-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(1-Tosylpiperidin-2-yl)quinoline involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperidine ring may interact with various enzymes, inhibiting their activity. The tosyl group can enhance the compound’s lipophilicity, improving its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the piperidine ring or tosyl group.
Piperidine: Lacks the quinoline moiety and tosyl group.
Tosylpiperidine: Contains the piperidine ring and tosyl group but lacks the quinoline moiety.
Uniqueness
6-(1-Tosylpiperidin-2-yl)quinoline is unique due to the combination of the quinoline and piperidine rings with a tosyl group. This unique structure imparts specific chemical and biological properties that are not present in the individual components.
Properties
Molecular Formula |
C21H22N2O2S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
6-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]quinoline |
InChI |
InChI=1S/C21H22N2O2S/c1-16-7-10-19(11-8-16)26(24,25)23-14-3-2-6-21(23)18-9-12-20-17(15-18)5-4-13-22-20/h4-5,7-13,15,21H,2-3,6,14H2,1H3 |
InChI Key |
JWXYJKZEERGNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
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